

Spectroscopic and Structural Elucidation of Cyclogregatin: A Technical Guide

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Compound of Interest

Compound Name: Cyclogregatin

Cat. No.: B15622922

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **Cyclogregatin**. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, spectroscopy, and drug development. This document presents detailed Nuclear Magnetic Resonance (NMR) and mass spectrometry data in a structured format, outlines the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of this compound.

Introduction

Cyclogregatin is a natural product of scientific interest. The determination of its chemical structure relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). This guide summarizes the key spectroscopic data that are essential for the identification and characterization of **Cyclogregatin**.

Spectroscopic Data for Cyclogregatin

The following tables summarize the key NMR and mass spectrometry data for **Cyclogregatin**.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **Cyclogregatin** are presented below. The data were obtained in Acetone- d_6 .

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Cyclogregatin** in Acetone- d_6

| Position | ^{13}C Chemical Shift (δc) [ppm] | ^1H Chemical Shift (δH) [ppm] (J [Hz]) |
|----------|--|--|
| 1 | 193.2 | - |
| 2 | 110.1 | - |
| 3 | 164.4 | 5.39 (s) |
| 4 | 98.1 | - |
| 5 | 161.7 | - |
| 6 | 12.3 | 2.09 (s) |
| 7 | 106.4 | - |
| 8 | 170.1 | - |
| 9 | 40.1 | 2.64 (d, 17.0), 2.52 (d, 17.0) |
| 10 | 21.3 | 1.01 (d, 6.5) |
| 11 | 139.0 | 6.71 (dd, 15.5, 10.5) |
| 12 | 126.1 | 5.99 (d, 15.5) |
| 13 | 131.9 | 6.33 (m) |
| 14 | 129.2 | 6.13 (m) |
| 15 | 18.3 | 1.86 (d, 6.0) |

Data sourced from Burghart-Stoll, H. & Brueckner, R. Eur. J. Org. Chem. 2012, 3978.

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for **Cyclogregatin**

| Ion | Calculated m/z | Found m/z |
|---------------------|----------------|-----------|
| [M+H] ⁺ | 263.1227 | 263.1229 |
| [M+Na] ⁺ | 285.1046 | 285.1050 |

Data sourced from Burghart-Stoll, H. & Brueckner, R. Eur. J. Org. Chem. 2012, 3978.

Experimental Protocols

The following sections describe the general methodologies for acquiring the NMR and mass spectrometry data for **Cyclogregatin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of pure **Cyclogregatin** is dissolved in a deuterated solvent, typically Acetone-d₆, in a standard 5 mm NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ¹H NMR Spectroscopy: The proton NMR spectrum is acquired to determine the chemical shifts and coupling constants of the hydrogen atoms in the molecule. Standard pulse sequences are used for this purpose.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the chemical environment of each carbon atom. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon.
- 2D NMR Spectroscopy: To establish the connectivity of atoms within the molecule, a suite of two-dimensional NMR experiments is performed. These include:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

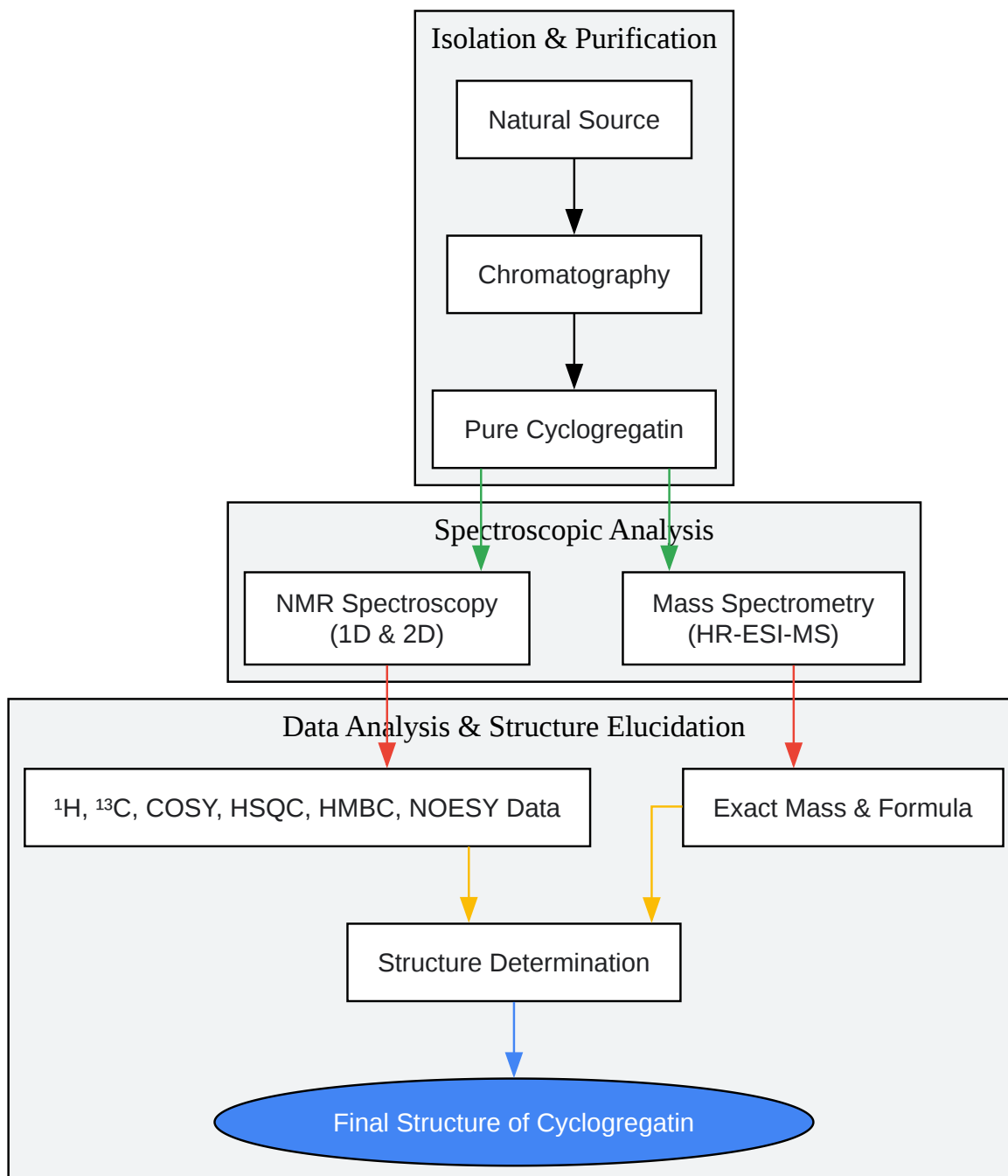
High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

- **Sample Preparation:** A dilute solution of **Cyclogregatin** is prepared in a suitable solvent, such as methanol or acetonitrile.
- **Ionization:** The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., $[M+H]^+$ or $[M+Na]^+$).
- **Mass Analysis:** The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the determination of the exact mass of the ions with high accuracy (typically to within a few parts per million).
- **Data Analysis:** The measured exact mass is used to calculate the elemental composition of the ion, which serves as a powerful confirmation of the molecular formula of **Cyclogregatin**.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Cyclogregatin**.



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